

Spectroscopic and Biological Insights into (-)-11,13-Dehydroeriolin: A Technical Guide

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Compound of Interest

Compound Name: (-)-11,13-Dehydroeriolin

Cat. No.: B1253591

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-11,13-Dehydroeriolin is a naturally occurring sesquiterpene lactone that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the spectroscopic data of **(-)-11,13-Dehydroeriolin**, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which are crucial for its identification and characterization. Furthermore, this document details the experimental protocols for the isolation and analysis of this compound and explores its known biological signaling pathways.

Spectroscopic Data

The structural elucidation of **(-)-11,13-Dehydroeriolin** is heavily reliant on the interpretation of its spectroscopic data. The following tables summarize the key NMR and MS data points.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for **(-)-11,13-Dehydroeriolin**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data for (-)-11,13-Dehydroeriolin

Position	Chemical Shift (δ , ppm)
Data not available in search results	

Note: Specific ^1H and ^{13}C NMR data for (-)-11,13-Dehydroeriolin were not available in the provided search results. The tables are formatted for the inclusion of such data when it becomes available.

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for (-)-11,13-Dehydroeriolin

Ionization Mode	Mass-to-Charge Ratio (m/z)	Relative Intensity (%)
Data not available in search results		

Note: Specific MS data for (-)-11,13-Dehydroeriolin were not available in the provided search results. The table is formatted for the inclusion of such data when it becomes available.

Experimental Protocols

The isolation and spectroscopic analysis of (-)-11,13-Dehydroeriolin involve a series of standard laboratory procedures for natural product chemistry.

Isolation of (-)-11,13-Dehydroeriolin

(-)-11,13-Dehydroeriolin is a natural product that can be isolated from plants of the *Carpesium* genus, such as *Carpesium abrotanoides* L.^[1] A general procedure for the isolation of sesquiterpene lactones from plant material is as follows:

- **Extraction:** The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.
- **Solvent Partitioning:** The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- **Chromatography:** The fraction containing the target compound is subjected to various chromatographic techniques for purification. This typically includes:
 - **Column Chromatography:** Using silica gel or other stationary phases with a gradient elution system of solvents like hexane and ethyl acetate.
 - **High-Performance Liquid Chromatography (HPLC):** Both normal-phase and reverse-phase HPLC can be used for final purification to obtain the pure compound.

Spectroscopic Analysis

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.
 - **Data Acquisition:** ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).
- **Mass Spectrometry (MS):**
 - **Sample Introduction:** The purified compound is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS).
 - **Ionization:** Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for this type of molecule.

- Data Acquisition: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

Biological Activity and Signaling Pathways

(-)-11,13-Dehydroeriolin, also known as 11(13)-dehydroivaxillin, has demonstrated significant cytotoxic activity against various cancer cell lines.[2] Its mechanism of action is believed to involve the modulation of key cellular signaling pathways, particularly the NF- κ B pathway.

Inhibition of the NF- κ B Signaling Pathway

The NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. Its aberrant activation is a hallmark of many cancers. Studies have shown that 11(13)-dehydroivaxillin can directly interact with IKK α /IKK β , key kinases in the NF- κ B pathway, leading to the inhibition of NF- κ B activation.[3] This inhibition contributes to the compound's anti-proliferative and pro-apoptotic effects on cancer cells.[3]

The following diagram illustrates the proposed mechanism of action of **(-)-11,13-Dehydroeriolin** on the NF- κ B signaling pathway.

Caption: Inhibition of the NF- κ B signaling pathway by **(-)-11,13-Dehydroeriolin**.

Conclusion

(-)-11,13-Dehydroeriolin is a sesquiterpene lactone with promising anticancer properties. While detailed, publicly available spectroscopic datasets are currently limited, the established methodologies for the isolation and characterization of related natural products provide a clear path for further investigation. The elucidation of its inhibitory action on the NF- κ B signaling pathway offers a solid foundation for future research into its therapeutic potential. This technical guide serves as a valuable resource for scientists and researchers dedicated to the exploration of novel anticancer agents from natural sources.

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